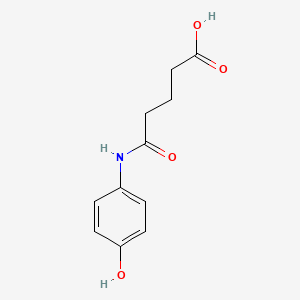

5-(4-Hydroxyanilino)-5-oxopentanoic acid

Description

5-(4-Hydroxyanilino)-5-oxopentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 4-hydroxyanilino group at the 5-position.

Properties

IUPAC Name |

5-(4-hydroxyanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(15)16/h4-7,13H,1-3H2,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVAPVLPMQWXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyanilino)-5-oxopentanoic acid typically involves the reaction of 4-hydroxyaniline with a suitable pentanoic acid derivative. One common method is the condensation reaction between 4-hydroxyaniline and glutaric anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the pentanoic acid backbone can be reduced to form alcohol derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted hydroxyanilino derivatives.

Scientific Research Applications

5-(4-Hydroxyanilino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The hydroxyanilino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Aromatic Ring

5-(4-Fluorophenyl)-5-oxopentanoic acid (1c)

- Structure : Fluorine substitution at the para position of the phenyl ring.

- Properties : Increased electronegativity enhances acidity (pKa ~3.2) compared to the hydroxyl analog. Molecular weight: 210.2 g/mol.

- Applications : Intermediate in Friedel-Crafts acylation for bioactive molecule synthesis .

- Key Data : Synthesized via catalytic hydroboration; IR peaks at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (ketone) .

5-(4-Methoxyphenyl)-5-oxopentanoic acid (1f)

- Structure : Methoxy group at the para position.

- Properties : Electron-donating methoxy group reduces solubility in polar solvents (logP ~1.8).

- Applications : Precursor for light-responsive materials .

5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid

Heterocyclic and Complex Substituents

5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (9b)

- Structure : Thienyl group replaces phenyl.

- Properties : Reduced symmetry lowers melting point (105–107°C). IR: 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (CO).

- Synthesis : 60% yield via condensation; GC-MS m/z: 212 (M⁺) .

5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic acid

Amino and Carboxylic Acid Modifications

5-Amino-4-oxopentanoic Acid Hydrochloride (21)

- Structure: Amino group at the 4-position; hydrochloride salt.

- Properties : Water-soluble (solubility >50 mg/mL); used in cell culture studies.

- Synthesis : Hydrolysis of THF derivatives with HCl yields a tan solid .

5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for 5-(4-Hydroxyanilino)-5-oxopentanoic acid in laboratory settings?

The compound can be synthesized via condensation of 4-hydroxyaniline with glutaric anhydride in a polar aprotic solvent (e.g., THF or DMF) under reflux. Stoichiometric ratios (e.g., 1:1.2 anhydride-to-aniline) and controlled temperatures (60–80°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) achieves >85% purity. Yield optimization (up to 87%) can be achieved by iterative adjustments to reaction time and catalyst use (e.g., DMAP) .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- 1H/13C NMR : Assign peaks for the hydroxyanilino NH (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–7.2 ppm), and ketone carbonyl (δ 170–175 ppm).

- IR Spectroscopy : Identify the C=O stretch (~1680 cm⁻¹) and hydroxyl/amine N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 238.0845 (theoretical for C11H12NO4).

- XRD : Resolve crystal structure for absolute stereochemical confirmation (if crystalline) .

Advanced Research Questions

Q. How do electronic effects of substituents on the anilino group influence the compound’s reactivity and bioactivity?

Substituents (e.g., -OH, -F, -Br) alter electron density on the aromatic ring, affecting hydrogen-bonding capacity and interactions with biological targets. For example:

- 4-Hydroxy : Enhances solubility via hydrogen bonding but may reduce metabolic stability.

- 4-Fluoro : Increases lipophilicity (logP +0.5) and enhances enzyme inhibition (e.g., IC50 values for related fluorophenyl analogs: 12 μM vs. 18 μM for hydroxy derivatives) . Comparative studies using Hammett constants (σ) or computational DFT analysis can quantify electronic effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). Mitigation strategies include:

- Standardized Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human vs. murine proteins).

- Structural Validation : Confirm compound purity (>95% via HPLC) and stability (e.g., LC-MS monitoring for degradation).

- Control Analogs : Test fluorophenyl or bromophenyl derivatives to isolate substituent effects .

Q. What experimental approaches are used to study the compound’s mechanism of action in enzymatic systems?

- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) under varying substrate concentrations.

- Inhibitor Profiling : Determine IC50 values using fluorescence-based assays (e.g., NADH depletion for dehydrogenases).

- Molecular Docking : Map binding interactions with target enzymes (e.g., COX-2 or kinases) using AutoDock Vina or Schrödinger Suite.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic profiles (ΔH, ΔS) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility and stability in aqueous media?

- Solubility : Reported discrepancies (e.g., 2.1 mg/mL vs. 3.5 mg/mL in PBS) may stem from pH variations. Measure solubility at physiological pH (7.4) using UV-Vis spectrophotometry.

- Stability : Degradation via hydrolysis (e.g., ketone oxidation) can occur. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and LC-MS analysis. Use lyophilization or PEGylation to enhance shelf life .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.